3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2404733-66-8 . It has a molecular weight of 366.05 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The InChI Code for “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” is 1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 .Chemical Reactions Analysis
The synthesis of “3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis
“3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine” is a solid compound . It has a molecular weight of 366.05 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Antiviral Applications
Imidazopyridines, which include 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine, have shown significant antiviral properties . They can be used in the development of antiviral drugs.
Antiulcer Applications
This compound has also been found to have antiulcer properties . This makes it a potential candidate for the development of drugs to treat ulcers.
Antibacterial Applications
Imidazopyridines have demonstrated antibacterial properties . This suggests that 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine could be used in the creation of new antibacterial agents.
Anticancer Applications
This compound has shown potential in anticancer applications . It could be used in the development of new cancer therapies.
Antifungal Applications
Imidazopyridines, including this compound, have demonstrated antifungal properties . This suggests potential use in the development of antifungal medications.
Antituberculosis Applications
This compound has shown potential in antituberculosis applications . It could be used in the development of new treatments for tuberculosis.
Cyclin-Dependent Kinase (CDK) Inhibitors
Imidazopyridines have been described as cyclin-dependent kinase (CDK) inhibitors . This suggests that 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine could be used in the development of drugs that inhibit CDK, which could have applications in cancer treatment.
GABA A Receptor Modulators
This class of compounds has also been described as GABA A receptor modulators . This suggests potential use in the development of drugs that modulate the GABA A receptor, which could have applications in the treatment of various neurological and psychiatric disorders.
Safety and Hazards
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals may impact its behavior.
Researchers should explore its targets, pathways, and environmental context to harness its benefits effectively . 🌟
properties
IUPAC Name |
3,6-dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGTJRJGCSKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2Br)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.